molecular formula C16H24N2O3 B11373886 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide

Cat. No.: B11373886
M. Wt: 292.37 g/mol
InChI Key: NCWVXURSPPEBOT-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide is a chemical compound that features a morpholine ring, a cyclohexyl group, and a furan-2-carboxamide moiety

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H24N2O3/c19-15(14-5-4-10-21-14)17-13-16(6-2-1-3-7-16)18-8-11-20-12-9-18/h4-5,10H,1-3,6-9,11-13H2,(H,17,19)

InChI Key

NCWVXURSPPEBOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves the reaction of a morpholine derivative with a cyclohexylmethyl halide, followed by the introduction of the furan-2-carboxamide group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine or furan rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-Morpholino-1-cyclohexene: Similar structure but lacks the furan-2-carboxamide group.

    Cyclohexanone morpholine enamine: Contains a morpholine and cyclohexyl group but differs in the functional groups attached.

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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